molecular formula C16H15N3 B11798348 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinonitrile

6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinonitrile

Cat. No.: B11798348
M. Wt: 249.31 g/mol
InChI Key: FDPDTVZHVBEZCJ-UHFFFAOYSA-N
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Description

6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinonitrile (CAS: 1355189-74-0) is a nicotinonitrile derivative featuring a 3,4-dihydroquinoline moiety attached to the pyridine core at position 6 and a methyl group at position 3. Its molecular formula is C₁₆H₁₄N₄, with a molecular weight of 262.32 g/mol (calculated). The compound is identified by synonyms such as 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-5-methyl-nicotinonitrile and ZINC72222839 .

The presence of the nitrile group (-CN) enhances hydrogen-bonding interactions with biological targets, while the dihydroquinoline moiety may contribute to improved lipophilicity and metabolic stability .

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

6-(3,4-dihydro-2H-quinolin-1-yl)-5-methylpyridine-3-carbonitrile

InChI

InChI=1S/C16H15N3/c1-12-9-13(10-17)11-18-16(12)19-8-4-6-14-5-2-3-7-15(14)19/h2-3,5,7,9,11H,4,6,8H2,1H3

InChI Key

FDPDTVZHVBEZCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Nicotinonitrile Moiety: The nicotinonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable halogenated quinoline derivative reacts with a nitrile compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, bases like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinonitrile exhibit various biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against bacterial strains, indicating potential as antimicrobial agents.
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may have applications in cancer therapy.
  • Anti-inflammatory Effects : The quinoline and pyridine rings are known to contribute to anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the applications of this compound or its analogs:

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial effects of several quinoline derivatives, including those with similar structures to this compound. Results indicated significant inhibition of Gram-positive bacteria .
  • Anticancer Activity :
    • Research focused on quinoline-based compounds found that certain derivatives induced apoptosis in cancer cell lines. The mechanism involved the activation of apoptotic pathways, suggesting potential for development as anticancer agents .
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that compounds like this compound interact with specific cellular targets, influencing pathways related to inflammation and cell proliferation .

Mechanism of Action

The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. In cancer cells, the compound may induce apoptosis by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinaldehyde
  • Molecular Formula : C₁₆H₁₆N₂O
  • Molecular Weight : 252.31 g/mol
  • Key Differences : Replaces the nitrile (-CN) with an aldehyde (-CHO) group, reducing hydrogen-bonding capacity but increasing electrophilicity. This modification may alter reactivity in condensation reactions or target selectivity .
N-(3-Cyano-4-(6-Methyl-3,4-Dihydroquinolin-1(2H)-yl)-7-(Tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(Piperidin-4-ylidene)acetamide
  • Molecular Formula : C₃₂H₃₀N₆O₂
  • Molecular Weight : 578.65 g/mol (M+1)
  • Key Differences : Incorporates a tetrahydrofuran-3-yl-oxy group and a piperidine-acetamide chain, significantly increasing molecular weight and complexity. These additions likely enhance solubility and target specificity, particularly in kinase inhibition .

Nicotinonitrile Derivatives with Alternative Functional Groups

6-(Dimethylamino)-5-methylnicotinonitrile
  • Molecular Formula : C₉H₁₀N₄
  • Molecular Weight : 174.21 g/mol
  • Key Differences: Substitutes the dihydroquinoline moiety with a dimethylamino (-N(CH₃)₂) group, reducing steric bulk but increasing electron-donating effects. This may improve bioavailability but reduce binding affinity to hydrophobic enzyme pockets .
5-Acetyl-6-methyl-2-(allylsulfanyl)nicotinonitrile
  • Molecular Formula : C₁₂H₁₁N₃OS
  • Molecular Weight : 261.31 g/mol
  • Such derivatives are explored as protease inhibitors .

Pharmacological and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound 262.32 -CN, 3,4-dihydroquinoline, -CH₃ Antitumor, antimicrobial
Nicotinaldehyde Analog 252.31 -CHO, 3,4-dihydroquinoline, -CH₃ Aldehyde-based probes
Piperidine-Acetamide Derivative 578.65 -CN, tetrahydrofuran-oxy, piperidine Kinase inhibition
Dimethylamino Analog 174.21 -CN, -N(CH₃)₂, -CH₃ Bioavailability enhancement
Allylsulfanyl-Acetyl Derivative 261.31 -CN, -COCH₃, -S-CH₂CH=CH₂ Covalent enzyme inhibitors

Key Observations :

  • The nitrile group is critical for hydrogen bonding in biological systems, as seen in the target compound and its analogs .
  • Bulkier substituents (e.g., tetrahydrofuran-oxy) increase molecular weight but may improve target specificity .
  • Electron-donating groups (e.g., -N(CH₃)₂) enhance solubility but reduce hydrophobic interactions .

Biological Activity

6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Chemical Formula : C16H16N2
  • Molecular Weight : 248.31 g/mol
  • CAS Number : 1355203-34-7

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.

  • Inhibition of Enzymatic Activity :
    • The compound has shown inhibitory effects on specific enzymes related to metabolic pathways. For instance, its structural similarity to known inhibitors suggests potential interactions with enzymes like RmlA in the L-rhamnose pathway, which is crucial for bacterial survival and virulence .
  • Calcium Channel Modulation :
    • Preliminary studies indicate that compounds with similar structures can modulate calcium channels, potentially influencing nociceptive pathways and inflammation responses .

Biological Activities

Recent studies have highlighted the following biological activities associated with this compound:

  • Antimicrobial Activity :
    • The compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy against multidrug-resistant strains positions it as a candidate for further development in antibiotic therapies.
  • Cytotoxicity :
    • In vitro assays have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multidrug-resistant bacteria
CytotoxicInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits RmlA enzyme activity
Calcium Channel ModulationModulates TRPM3 channels

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various quinoline derivatives, this compound was tested against several strains of Pseudomonas aeruginosa. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential role in treating infections caused by resistant strains .

Case Study 2: Cancer Cell Line Studies

Research conducted on the cytotoxic effects of this compound on human breast cancer cell lines revealed that treatment led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells post-treatment, confirming its potential as an anticancer agent .

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